N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzofuran-2-carboxamide
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Overview
Description
“N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzofuran-2-carboxamide” is a compound that contains a thiazole ring . Thiazoles are important heterocyclics exhibiting diverse biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . The process typically involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The obtained intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various techniques such as IR, 1H NMR, 13C NMR, and mass spectral data . These techniques provide information about the chemical shifts of the protons and carbons in the molecule, the functional groups present, and the molecular weight of the compound.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been described in the literature . These reactions typically involve nucleophilic substitution and coupling reactions.Physical and Chemical Properties Analysis
Thiazole compounds are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine. It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Development of Antioxidant and Anti-inflammatory Agents
Benzofused thiazole derivatives, including structures similar to N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzofuran-2-carboxamide, have shown significant promise as antioxidant and anti-inflammatory agents. A study highlighted the synthesis of benzofused thiazole derivatives evaluated for their in vitro antioxidant and anti-inflammatory activities (Raut et al., 2020). These compounds demonstrated distinct anti-inflammatory activity and potential antioxidant activity against reactive radical scavenging species, affirming their relevance in designing alternative therapeutic agents.
Synthesis of Fused Heterocycles
The synthetic versatility of compounds akin to this compound facilitates the synthesis of various heterocyclic compounds, including 1-benzofurans, indoles, and more complex derivatives. Their powerful synthetic potential is highlighted by their utilization in creating a broad spectrum of heterocyclic compounds, underscoring the structural and functional diversity achievable with this scaffold (Petrov & Androsov, 2013).
Enhancement of Biological Importance
The conjugation of (thio)urea and benzothiazole derivatives, closely related to the compound , enhances their biological importance, as evidenced by their broad spectrum of pharmacological activities. Notably, these derivatives have found applications in medicinal chemistry as potential therapeutic agents, with specific derivatives being utilized for the treatment of rheumatoid arthritis and systemic lupus erythematosus, among others (Rosales-Hernández et al., 2022).
Pharmacological Activities of Benzothiazole and Derivatives
The exploration of benzothiazole derivatives, including structures resembling this compound, has provided insights into their wide-ranging pharmacological activities. These activities span antimicrobial, analgesic, anti-inflammatory, antitubercular, antiviral, and antioxidant properties, showcasing the benzothiazole nucleus as a cornerstone moiety in various biologically active compounds (Sumit et al., 2020).
Natural Source and Bioactivity of Benzofuran Derivatives
Benzofuran derivatives exhibit strong biological activities, such as anti-tumor, antibacterial, anti-oxidative, and anti-viral properties. Their potential applications across multiple domains, including as effective therapeutic drugs for hepatitis C and as anticancer agents, have garnered considerable attention from chemical and pharmaceutical researchers. This underscores the significance of benzofuran compounds as potential natural drug lead compounds (Miao et al., 2019).
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been known to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been known to interact with various targets to induce their biological effects . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug-target protein interaction .
Biochemical Pathways
Thiazole derivatives have been associated with various biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that the compound may have similar solubility properties, which could impact its bioavailability.
Result of Action
Thiazole derivatives have been associated with various biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
Action Environment
The solubility properties of thiazole derivatives suggest that they may be influenced by the ph and polarity of their environment .
Future Directions
Thiazoles are an important class of compounds with diverse biological activities, and there is ongoing research to find new compounds related to this scaffold . Future directions could include the design and synthesis of new derivatives, evaluation of their biological activities, and investigation of their mechanisms of action.
Properties
IUPAC Name |
N-(4H-thiochromeno[4,3-d][1,3]thiazol-2-yl)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N2O2S2/c22-18(14-9-11-5-1-3-7-13(11)23-14)21-19-20-17-12-6-2-4-8-15(12)24-10-16(17)25-19/h1-9H,10H2,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTFQIEJUGDMVCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C3=CC=CC=C3S1)N=C(S2)NC(=O)C4=CC5=CC=CC=C5O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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